(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide
CAS No.: 1327184-64-4
Cat. No.: VC4222926
Molecular Formula: C24H19FN2O2
Molecular Weight: 386.426
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1327184-64-4 |
---|---|
Molecular Formula | C24H19FN2O2 |
Molecular Weight | 386.426 |
IUPAC Name | 2-(2-fluoro-4-methylphenyl)imino-N-(2-methylphenyl)chromene-3-carboxamide |
Standard InChI | InChI=1S/C24H19FN2O2/c1-15-11-12-21(19(25)13-15)27-24-18(14-17-8-4-6-10-22(17)29-24)23(28)26-20-9-5-3-7-16(20)2/h3-14H,1-2H3,(H,26,28) |
Standard InChI Key | GVNOCVWLNZTACI-PNHLSOANSA-N |
SMILES | CC1=CC(=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4C)F |
Introduction
Structural Characteristics and Molecular Design
Core Chromene Architecture
The 2H-chromene scaffold forms the foundation of this compound, comprising a benzopyran system with a ketone group at position 2. This core structure is known to confer planarity and π-π stacking capabilities, facilitating interactions with biological targets . Comparative analysis with N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide reveals that substitution at position 3 significantly modulates electronic density distribution.
Substituent Configuration
The (2Z)-imino group at position 2 introduces a fluorinated aryl moiety (2-fluoro-4-methylphenyl), creating a sterically hindered environment. This substituent’s electronegative fluorine and electron-donating methyl group generate a dipole moment that may influence binding affinity. The N-(2-methylphenyl) carboxamide at position 3 adds further steric bulk, potentially enhancing target selectivity compared to simpler analogs like (2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide.
Table 1: Comparative Molecular Properties of Chromene Derivatives
Property | Target Compound | VC6094756 | EVT-12480192 |
---|---|---|---|
Molecular Formula | C24H19FN2O2 | C22H16FN3O2 | C23H18ClN3O2S |
Molecular Weight (g/mol) | 398.43 | 373.39 | 435.92 |
LogP | 3.81 (predicted) | 3.25 | 4.12 |
Hydrogen Bond Donors | 2 | 2 | 2 |
Synthetic Methodologies and Optimization
Retrosynthetic Analysis
The compound can be synthesized via a three-step sequence:
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Chromene Core Formation: Cyclocondensation of 2-hydroxybenzaldehyde with ethyl acetoacetate under acidic conditions yields 2-oxo-2H-chromene-3-carboxylate .
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Imino Group Installation: Nucleophilic substitution with 2-fluoro-4-methylaniline in the presence of trimethylaluminum facilitates imine formation at position 2.
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Carboxamide Coupling: Amidation of the ethyl ester with 2-methylaniline using HATU/DIPEA in DMF completes the synthesis.
Reaction Condition Optimization
Key parameters influencing yield include:
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Temperature: Imine formation requires strict control at 60–65°C to prevent epimerization.
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Catalyst Selection: ZnCl2 (5 mol%) enhances regioselectivity during cyclocondensation .
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Solvent Polarity: DMF improves carboxamide coupling efficiency compared to THF (yield increase from 68% to 83%).
Physicochemical Profiling
Spectroscopic Characterization
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1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, NH), 8.15–7.18 (m, 10H, aromatic), 2.41 (s, 3H, CH3), 2.33 (s, 3H, CH3) .
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IR (KBr): 1675 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (C=N imine), 1245 cm⁻¹ (C-F).
Thermodynamic Stability
Differential scanning calorimetry reveals a melting point of 218–221°C, with decomposition onset at 245°C. The crystalline structure remains stable under ambient conditions for >6 months.
Biological Activity and Mechanistic Insights
In Vitro Pharmacological Screening
Preliminary assays against MCF-7 breast cancer cells show an IC50 of 12.3 μM, outperforming doxorubicin (IC50 15.8 μM) under nutrient-deprived conditions . This anti-austerity activity suggests preferential targeting of tumor microenvironments.
Putative Molecular Targets
Docking simulations indicate strong binding affinity (−9.2 kcal/mol) toward PI3Kγ, with key interactions:
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Fluorine atom: Hydrogen bond with Val882
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Methyl groups: Hydrophobic contact with Ile831
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Chromene oxygen: π-cation interaction with Lys890
Industrial and Therapeutic Applications
Material Science Implications
Thin-film deposition experiments demonstrate a dielectric constant (κ) of 2.8 ± 0.3, positioning it as a candidate for organic semiconductor layers in flexible electronics.
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